2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride
CAS No.: 882562-64-3
Cat. No.: VC4436884
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882562-64-3 |
|---|---|
| Molecular Formula | C8H19Cl2N3O |
| Molecular Weight | 244.16 |
| IUPAC Name | 2-(4-aminopiperidin-1-yl)-N-methylacetamide;dihydrochloride |
| Standard InChI | InChI=1S/C8H17N3O.2ClH/c1-10-8(12)6-11-4-2-7(9)3-5-11;;/h7H,2-6,9H2,1H3,(H,10,12);2*1H |
| Standard InChI Key | LSIVHJDFIGMRKN-UHFFFAOYSA-N |
| SMILES | CNC(=O)CN1CCC(CC1)N.Cl.Cl |
Introduction
Chemical and Structural Properties
2-(4-Aminopiperidin-1-yl)-N-methylacetamide dihydrochloride is a dihydrochloride salt characterized by a piperidine ring substituted with an amino group at the 4-position and an N-methylacetamide side chain. Its molecular formula is , with a molecular weight of 244.16 g/mol. The IUPAC name is 2-(4-aminopiperidin-1-yl)-N-methylacetamide; dihydrochloride, and its canonical SMILES representation is CNC(=O)CN1CCC(CC1)N.Cl.Cl.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 882562-64-3 | |
| Molecular Formula | ||
| Molecular Weight | 244.16 g/mol | |
| InChI Key | LSIVHJDFIGMRKN-UHFFFAOYSA-N |
The compound’s crystalline structure and solubility profile remain under investigation, though its dihydrochloride form suggests enhanced stability for storage and handling.
Synthesis and Industrial Production
The synthesis of 2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride involves multi-step reactions, typically starting with 4-aminopiperidine. A common route includes:
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Acylation: Reacting 4-aminopiperidine with N-methylacetamide in the presence of a coupling agent to form the acetamide derivative .
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Salt Formation: Treating the intermediate with hydrochloric acid to yield the dihydrochloride salt.
Industrial production employs continuous flow reactors to optimize yield and purity, with rigorous purification steps such as crystallization ensuring compliance with pharmaceutical standards .
Pharmaceutical Applications
This compound serves primarily as an intermediate in drug synthesis, particularly for molecules targeting neurological pathways. The piperidine moiety is a common pharmacophore in medications affecting the central nervous system (CNS), including antipsychotics and analgesics. For example:
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Neurological Agents: Piperidine derivatives are prevalent in dopamine receptor modulators, suggesting potential applications in Parkinson’s disease or schizophrenia therapeutics.
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Enzyme Inhibitors: Structural analogs have demonstrated activity against acetylcholinesterase, a target in Alzheimer’s disease treatment.
Table 2: Comparative Analysis of Piperidine-Based Compounds
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